Thioridazine-d3 2-Sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thioridazine-d3 2-Sulfone is a labelled metabolite of Thioridazine . Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder .

Synthesis Analysis

The synthesis of Thioridazine involves various chemical reactions. The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . In general, the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .Molecular Structure Analysis

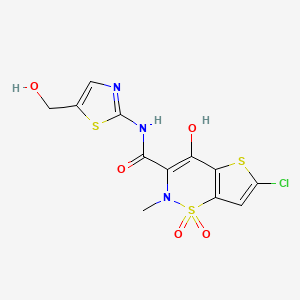

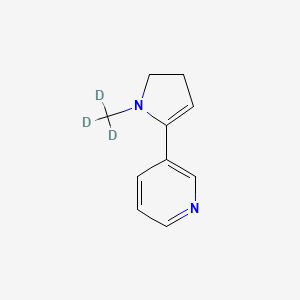

The molecular formula of Thioridazine-d3 2-Sulfone is C21H23D3N2O2S2 . The molecular weight is 405.59 .Chemical Reactions Analysis

The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .Aplicaciones Científicas De Investigación

Biotransformation Studies

Thioridazine-d3 2-Sulfone can be used in biotransformation studies . The stereoselective kinetic biotransformation of thioridazine, a phenothiazine neuroleptic drug, by endophytic fungi has been investigated . In general, the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidized yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .

Pharmaceutical Testing

Thioridazine-d3 2-Sulfone is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for the most reliable pharmaceutical testing .

Antifungal Activity Research

Research has been conducted into the synthesis and antifungal activity of novel sulfone derivatives . The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied .

Mecanismo De Acción

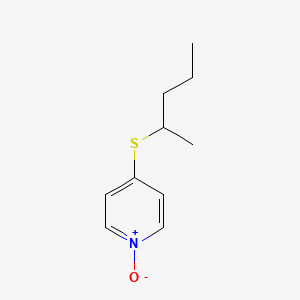

Target of Action

Thioridazine-d3 2-Sulfone, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Mode of Action

Thioridazine-d3 2-Sulfone blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

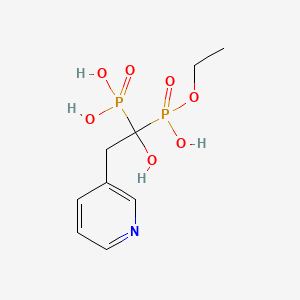

The compound is metabolized by CYP2D6 into (S)- and ®-thioridazine-2-sulfoxide, better known as mesoridazine, and into (S)- and ®-thioridazine-5-sulfoxide . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) are oxidized, yielding these major human metabolites .

Pharmacokinetics

Thioridazine-d3 2-Sulfone’s pharmacokinetic properties are characterized by a relationship between sterilizing effect and pharmacodynamic indices (PDI) that “wobble” as the duration of therapy increases . By the fourth week of therapy, the potency changes 8.9-fold . The non-protein-bound AUC/MIC associated with maximal kill at the end of therapy is 50.53 (protein binding = 99.5%) .

Result of Action

The compound is intended for the management of schizophrenia and other psychotic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thioridazine-d3 2-Sulfone. For instance, sunlight-driven attenuation of Thioridazine was simulated using a Xenon arc lamp . The photodegradation reached complete primary elimination, whereas 97% of primary elimination and 11% of mineralization was achieved after 256 min of irradiation for the initial concentrations of 500 μg L-1 and 50 mg L-1, respectively .

Safety and Hazards

Propiedades

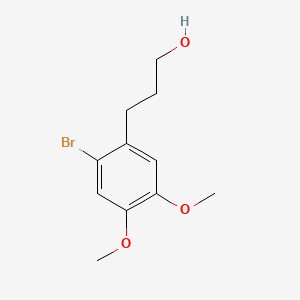

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thioridazine-d3 2-Sulfone involves the oxidation of Thioridazine-d3 2-Sulfide to form the desired sulfone.", "Starting Materials": [ "Thioridazine-d3 2-Sulfide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Thioridazine-d3 2-Sulfide is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "The oxidizing agent is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours).", "The reaction mixture is then quenched with a suitable reagent (e.g. sodium bisulfite, sodium thiosulfate) to remove any unreacted oxidizing agent.", "The product is then isolated by standard techniques (e.g. filtration, evaporation, chromatography) to yield Thioridazine-d3 2-Sulfone." ] } | |

Número CAS |

1329652-09-6 |

Fórmula molecular |

C21H26N2O2S2 |

Peso molecular |

405.589 |

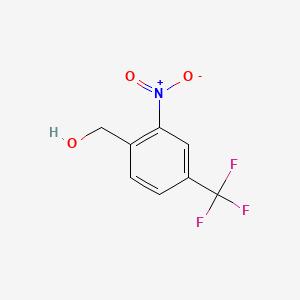

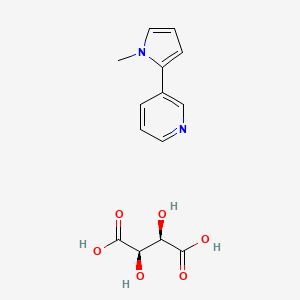

Nombre IUPAC |

2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |

Clave InChI |

FLGCRGJDQJIJAW-FIBGUPNXSA-N |

SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

Sinónimos |

10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)

![N-[2-[2-[Bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B588519.png)